Txnip-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TXNIP-IN-1 是一种已知对硫氧还蛋白相互作用蛋白 (TXNIP) 和硫氧还蛋白 (TRX) 复合物具有抑制作用的化合物。

作用机制

TXNIP-IN-1 通过抑制硫氧还蛋白相互作用蛋白和硫氧还蛋白之间的相互作用发挥作用。这种抑制会破坏细胞内的氧化还原平衡,从而导致各种下游效应:

生化分析

Biochemical Properties

Txnip-IN-1 plays a crucial role in regulating the homeostasis of intracellular oxidative stress and glucose metabolism . It interacts with key biomolecules such as thioredoxin (TRX) and glucose transporters (GLUTs). This compound functions as a gatekeeper of TRX by default, but it robustly interacts with class I GLUTs upon an increase of intracellular reactive oxygen species .

Cellular Effects

The effects of this compound on cells are profound. It significantly limits glucose uptake, leading to the suppression of glycolysis, hexosamine biosynthesis, and the pentose phosphate pathway . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It prompts the surface expression downregulation and lysosomal degradation of GLUTs by its carboxyl-terminal LL endocytic signaling motif to attenuate glucose uptake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels

化学反应分析

科学研究应用

TXNIP-IN-1 具有广泛的科学研究应用:

相似化合物的比较

TXNIP-IN-1 在其对 TXNIP-TRX 复合物的特异性抑制方面是独一无二的。类似的化合物包括:

硫氧还蛋白结合蛋白-2 (TBP-2): 硫氧还蛋白系统的另一种抑制剂.

维生素 D3 上调蛋白 1 (VDUP-1): 一种也与硫氧还蛋白相互作用并影响氧化还原平衡的蛋白质.

这些化合物具有类似的作用机制,但在它们对细胞途径的特异性相互作用和影响方面有所不同。

准备方法

TXNIP-IN-1 的合成涉及特定的反应条件和合成路线。 该化合物是从专利 US20200085800A1 中提取的,化合物 1 。详细的合成路线和工业生产方法在公共领域中尚未公开,但通常,这类化合物是通过一系列涉及形成关键中间体和最终纯化步骤的有机反应合成的。

属性

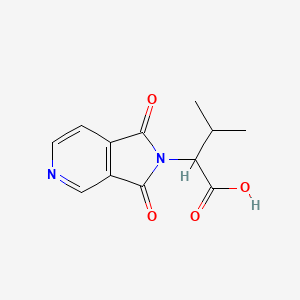

IUPAC Name |

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDYLXVLROCGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: [] TXNIP binds to the active site of TRX, a major cellular antioxidant, and inhibits its reducing activity. This inhibition disrupts cellular redox balance, leading to increased oxidative stress.

A: [, , , ] TXNIP plays a crucial role in pancreatic beta-cell function and survival. Elevated glucose levels increase TXNIP expression, which in turn triggers beta-cell apoptosis and contributes to the development of diabetes.

A: [, , , , ] TXNIP activates the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β. This process contributes to chronic inflammation in various diseases, including diabetes, atherosclerosis, and ulcerative colitis.

A: [, , ] Studies have reported altered TXNIP expression in various cancers, including breast cancer. While the exact role of TXNIP in cancer development remains unclear, some research suggests it might function as a tumor suppressor gene.

A: [] Atheroprone flow, a disturbed blood flow pattern, can activate the SREBP2 pathway, leading to increased expression of NADPH oxidase 2 (Nox2) and NLRP3. TXNIP has been implicated as a potential activator of the NLRP3 inflammasome in this context, contributing to endothelial inflammation and atherosclerosis.

A: [] TXNIP is crucial for maintaining HSC quiescence, the state of inactivity that preserves their long-term self-renewal capacity. TXNIP deficiency disrupts HSC interaction with the bone marrow niche, leading to increased mobilization and potential exhaustion of the HSC pool.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

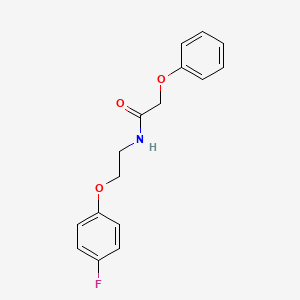

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)

![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)

![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)

![1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2824944.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B2824948.png)